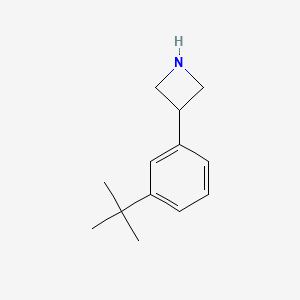

3-(3-Tert-butylphenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-(3-tert-butylphenyl)azetidine |

InChI |

InChI=1S/C13H19N/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3 |

InChI Key |

MUGKZIVZEJZAPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Substituted Azetidines: Focus on Aryl Substituted Variants, Including 3 3 Tert Butylphenyl Azetidine

Direct Annulation Strategies for Azetidine (B1206935) Ring Formation

Direct annulation strategies involve the construction of the azetidine ring in a single key step from acyclic precursors. These methods are often convergent and offer efficient access to the desired heterocyclic core.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. nih.govfrontiersin.org This approach often utilizes γ-amino alcohols or their derivatives, where the nitrogen atom displaces a leaving group at the γ-position. colab.ws

One common method involves the cyclization of γ-haloamines. frontiersin.org For instance, the treatment of 1,3-propanediols with a triflating agent in situ generates bis-triflates, which can then be alkylated by primary amines to yield 1,3-disubstituted azetidines. acs.orgorganic-chemistry.org Similarly, enantiomerically pure β-amino alcohols can be converted to N-aryl-2-cyanoazetidines through a sequence of N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This reaction proceeds via a C3-selective attack of the amine on the epoxide. nih.govfrontiersin.org

Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for azetidine synthesis. rsc.org This method utilizes a picolinamide (B142947) directing group to facilitate the cyclization of amine substrates, offering good functional group tolerance. organic-chemistry.orgrsc.org

| Precursor Type | Reagents/Conditions | Product Type | Reference(s) |

| γ-Haloamines | Base | Substituted Azetidines | frontiersin.org |

| 2-Substituted-1,3-propanediols | Triflating agent, Primary amine | 1,3-Disubstituted Azetidines | acs.orgorganic-chemistry.org |

| cis-3,4-Epoxy amines | La(OTf)₃ | 3-Hydroxyazetidines | nih.govfrontiersin.org |

| Picolinamide-protected amines | Pd(II) catalyst, Oxidant | Functionalized Azetidines | organic-chemistry.orgrsc.org |

| Isatin-derived diazo compounds | Chiral Phase-Transfer Catalyst | Spirocyclic Azetidine Oxindoles | nih.gov |

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

[2+2] Cycloaddition reactions, particularly the aza Paternò-Büchi reaction, provide a direct and atom-economical route to the azetidine core. digitellinc.comresearchgate.netresearchgate.net This reaction involves the photochemical cycloaddition of an imine and an alkene. digitellinc.comresearchgate.netchemrxiv.org

Visible-light-mediated [2+2] cycloadditions have gained significant traction, offering milder reaction conditions compared to traditional UV irradiation. digitellinc.comchemrxiv.orgspringernature.com Iridium-based photocatalysts can facilitate the reaction between oximes and alkenes through a triplet energy transfer mechanism. chemrxiv.org This approach has been successfully applied to both intramolecular and intermolecular reactions, yielding a variety of functionalized azetidines. digitellinc.comspringernature.com

The choice of reactants is crucial. For example, the cycloaddition of imines and alkynes can lead to the formation of 2-azetines, which can subsequently be reduced to azetidines. nih.gov Similarly, the reaction of nitriles and alkenes under photochemical conditions can produce 1-azetines. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |

| Oxime | Alkene | Visible light, Ir photocatalyst | Functionalized Azetidine | chemrxiv.orgspringernature.com |

| Imine | Alkyne | UV light or Metal catalyst | 2-Azetine (Azetidine precursor) | nih.gov |

| Nitrile | Alkene | UV light | 1-Azetine (Azetidine precursor) | nih.gov |

| Cyclic Oxime | Alkene | Visible light, Triplet energy transfer | Fused Azetidine | springernature.com |

Ring Manipulation Strategies

Ring manipulation strategies involve the conversion of existing cyclic structures into the azetidine ring system. These methods can be particularly useful for accessing specific substitution patterns or stereochemistries.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and widely used method for the synthesis of azetidines. colab.wsacs.org The ready availability of β-lactams makes this a very attractive route. acs.org

Various reducing agents can be employed for this transformation. Diborane in tetrahydrofuran (B95107) and alane in ether are effective for the reduction of N-substituted azetidin-2-ones, typically providing good yields of the corresponding azetidines while retaining the stereochemistry of the ring substituents. acs.orgpublish.csiro.au However, reductive ring cleavage to form 3-aminopropanol derivatives can sometimes be a side reaction with diborane. publish.csiro.au Lithium aluminium hydride (LiAlH₄) is another common reducing agent, although its use can sometimes lead to ring fission, particularly with N-unsubstituted or N-aryl substituted β-lactams. acs.orgrsc.org

More chemoselective methods have also been developed. For example, sodium borohydride (B1222165) in isopropanol (B130326) has been used for the diastereoselective reduction of C-3 functionalized azetidin-2-ones to afford trans-azetidines. rsc.org

| β-Lactam Type | Reducing Agent | Key Features | Reference(s) |

| N-Substituted Azetidin-2-ones | Diborane or Alane | Good yields, Stereochemistry retained | acs.orgpublish.csiro.au |

| C-3 Functionalized Azetidin-2-ones | Sodium Borohydride | Diastereoselective (trans) | rsc.org |

| General Azetidin-2-ones | LiAlH₄ | Can lead to ring fission | acs.orgrsc.org |

Ring Contraction Reactions

Ring contraction provides an alternative pathway to azetidines, typically starting from five-membered rings like pyrrolidinones. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this process, a nucleophile attacks the carbonyl group, leading to ring opening. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, displacing the α-bromide to form the azetidine ring. rsc.orgacs.org This method allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine structure. nih.gov

| Starting Material | Reagents/Conditions | Product Type | Reference(s) |

| α-Bromo N-sulfonylpyrrolidinones | Nucleophile (e.g., alcohol, phenol, aniline), K₂CO₃ | α-Carbonylated N-sulfonylazetidines | rsc.orgacs.orgnih.gov |

Ring Expansion Reactions of Smaller Heterocycles (e.g., Aziridines)

The ring expansion of three-membered heterocycles, particularly aziridines, offers a powerful strategy for the synthesis of azetidines. digitellinc.comnih.govresearchgate.net One-carbon ring expansion of aziridines can be achieved through various methods.

A significant development in this area is the use of biocatalysis. nih.govresearchgate.netacs.orgchemrxiv.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govresearchgate.netacs.orgchemrxiv.org This biocatalytic approach proceeds via a nih.govnih.gov-Stevens rearrangement and demonstrates high stereocontrol. nih.govresearchgate.netacs.orgchemrxiv.org

Transition metal-catalyzed reactions are also employed for aziridine (B145994) ring expansion. For example, rhodium-catalyzed reactions of aziridines with diazo compounds can lead to azetidines. nih.gov This transformation is believed to proceed through the formation of an aziridinium (B1262131) ylide intermediate. nih.gov

| Starting Material | Reagents/Conditions | Key Features | Reference(s) |

| Aziridine | Engineered Cytochrome P450, Diazo compound | Biocatalytic, Enantioselective, nih.govnih.gov-Stevens rearrangement | nih.govresearchgate.netacs.orgchemrxiv.org |

| Methylene (B1212753) Aziridine | Rhodium carbene | [3+1] Ring expansion, Stereoselective | nih.gov |

| Azirine | Rhodium carbene | Forms 1-Azetines (Azetidine precursors) | nih.gov |

Functionalization of Pre-formed Azetidine Cores

The direct functionalization of a pre-existing azetidine ring offers an efficient pathway to novel derivatives, avoiding the need for multi-step de novo synthesis.

C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy for modifying complex molecules in the later stages of a synthetic sequence. nih.gov In the context of azetidines, palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide (PA) protected amines has been developed to construct the azetidine ring itself. acs.org This highlights the potential of activating C-H bonds adjacent to the nitrogen atom for functionalization. While late-stage C-H functionalization is more established for electron-deficient azines, the principles can be adapted for azetidines. nih.gov These reactions often involve radical addition processes or metal-catalyzed C-H activation and must overcome challenges like the Lewis basicity of the nitrogen atom. nih.gov

Metal-Mediated and Catalyzed Functionalization

Metal-based methods are pivotal for the functionalization of the azetidine ring, offering high regio- and stereoselectivity. rsc.org The reactivity of the corresponding metallated species is influenced by factors such as substitution on the nitrogen and carbon atoms and coordination effects. rsc.orgresearchgate.net

A variety of metal-catalyzed cross-coupling reactions have been successfully employed:

Palladium-Catalyzed Reactions: Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes provides a mild route to 3-arylazetidines. organic-chemistry.org Another palladium-catalyzed method involves the coupling of 3-iodoazetidines with aryl boronic acids, which can lead to the formation of 2-aryl azetidines through a migration/coupling mechanism. acs.org Furthermore, palladium catalysis enables the intramolecular amination of C-H bonds for azetidine synthesis. acs.org

Nickel-Catalyzed Reactions: Nickel catalysis has been utilized for the arylation of azetidines. uni-muenchen.de A notable application is the Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butanes (ABBs) with boronic acids, which proceeds via a polar-radical relay mechanism to yield azetidines bearing all-carbon quaternary centers. organic-chemistry.org

Iron- and Cobalt-Facilitated Arylation: Iron and cobalt catalysts have also been shown to facilitate the arylation of azetidines, providing alternative, often more economical, methods. uni-muenchen.denih.gov

Copper-Catalyzed Reactions: Copper catalysts are used in the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to produce bis-functionalized azetidines. organic-chemistry.org

Magnesium-Mediated Reactions: Zirconium-catalyzed reactions of ethylmagnesium chloride (EtMgCl) with imines can produce C,N-dimagnesiated compounds that serve as precursors for functionalized azetidines. organic-chemistry.org Additionally, magnesium-mediated ring expansion of donor-acceptor cyclopropanes with iminoiodinane provides access to substituted azetidines. nih.gov

These metal-mediated functionalizations are summarized in the table below.

| Metal Catalyst | Coupling Partners | Product Type | Reference |

| Palladium | 3-Iodoazetidine, Arylsilanes | 3-Arylazetidines | organic-chemistry.org |

| Palladium | 3-Iodoazetidine, Aryl boronic acids | 2-Arylazetidines | acs.org |

| Nickel | 1-Azabicyclo[1.1.0]butanes, Boronic acids | 3,3-Disubstituted azetidines | organic-chemistry.org |

| Iron | N-Cbz Azetidinols, Thiols | 3-Aryl-3-sulfanyl azetidines | nih.gov |

| Copper | 1-Azabicyclo[1.1.0]butane, Organometal reagents | Bis-functionalized azetidines | organic-chemistry.org |

| Zirconium/Magnesium | Imines, EtMgCl | Functionalized azetidines | organic-chemistry.org |

Photochemical Transformations

Photochemical reactions provide unique pathways to construct and functionalize the azetidine ring, often accessing structures that are difficult to obtain through thermal methods. nottingham.ac.uk The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.org

Key photochemical strategies include:

Intermolecular Aza Paternò-Büchi Reaction: This reaction has been used to create non-symmetric azetidines. For example, the reaction of a 1,1-disubstituted alkene with a cyclic oxime derivative can proceed with good yield and regioselectivity. acs.org Similarly, [2+2] photocycloadditions between the C=N bonds of acyclic imines and C=C bonds of alkenes like styrene (B11656) derivatives can occur with complete stereoselectivity. thieme-connect.com

Intramolecular Aza Paternò-Büchi Reaction: This strategy allows access to substitution patterns that are complementary to the intermolecular approach, leading to tricyclic azetidine structures. acs.org

4π Electrocyclisation: Continuous flow photochemistry applied to the 4π electrocyclisation of nitrogen-containing heterocycles, such as 1,2-dihydropyridines, can produce Dewar azetidines, which are highly strained and valuable synthetic intermediates. nottingham.ac.uknottingham.ac.uk

These photochemical methods represent powerful tools for generating diverse and complex azetidine-containing molecules. rsc.org

| Photochemical Method | Reactants | Product Type | Key Features | Reference |

| Intermolecular aza Paternò-Büchi | Cyclic oxime, 1,1-disubstituted alkene | 4-Substituted azetidine | Good regioselectivity | acs.org |

| Intermolecular aza Paternò-Büchi | Acyclic imine, Styrene derivative | Stereoselective azetidine | Complete stereoselectivity | thieme-connect.com |

| Intramolecular aza Paternò-Büchi | Unsaturated substrate with imine | Tricyclic azetidine | Access to complementary substitution patterns | acs.org |

| 4π Electrocyclisation | 1,2-Dihydropyridines | Dewar azetidines | High productivity in flow reactors | nottingham.ac.uknottingham.ac.uk |

Stereoselective Synthesis of 3-(3-Tert-butylphenyl)azetidine and Analogues

The stereocontrolled synthesis of substituted azetidines is crucial for their application in drug discovery, where specific stereoisomers often exhibit desired biological activity.

Diastereoselective Synthetic Routes

Several methods have been developed for the diastereoselective synthesis of substituted azetidines. One approach involves the synthesis of 3-arylated azetidine compounds using various Grignard reagents. uni-muenchen.de A general and scalable two-step method has been described for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines. acs.org This reaction is kinetically controlled, and the use of a LiDA-KOR superbase at low temperatures selectively forms the strained four-membered ring over the thermodynamically favored five-membered ring. acs.org

Another strategy involves the iodine-mediated 4-exo trig cyclization of homoallyl amines, which delivers cis-2,4-disubstituted iodo-azetidines. nih.gov Furthermore, the synthesis of enantiomerically pure N,N-disubstituted β-amino alcohols can lead to cis-2,3-disubstituted azetidinic amino acids through intramolecular anionic ring-closure. umich.edu The synthesis of novel azetidines based on the 3-aryl-3-oxypropylamine scaffold has also been reported, involving a Grignard reaction followed by alkylation. nih.gov

Enantioselective Synthetic Routes

Enantioselective synthesis provides access to specific chiral azetidine derivatives. A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. acs.org This method installs both a boryl and an allyl group across the double bond of the azetine with concomitant formation of two new stereogenic centers, providing access to chiral cis-2,3-disubstituted azetidines. acs.org The mechanism involves a syn-addition of a Cu-Bpin species to the azetine, with the chiral catalyst controlling the facial selectivity. acs.org

Other enantioselective methods include:

Phase-Transfer Catalysis: A quinidine-based phase-transfer catalyst enables the highly enantioselective aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones, yielding chiral N-substituted azetidines. nih.gov

Chiral Auxiliaries: The use of chiral tert-butanesulfinamides provides a general method for producing enantioenriched C2-substituted azetidines with aryl, vinyl, and alkyl groups. acs.org

Organocatalysis: A quinine-derived primary-tertiary diamine has been used to catalyze the enantioselective intramolecular 6-exo-trig aza-Michael addition to afford chiral 3-substituted 1,2-oxazinanes, a strategy that can be adapted for azetidine synthesis. rsc.org

These stereoselective strategies are essential for creating structurally defined azetidine-based molecules for various applications.

| Stereoselective Method | Key Reagents/Catalysts | Product Stereochemistry | Key Features | Reference |

| Diastereoselective Cyclization | LiDA-KOR superbase | trans-2,3-disubstituted | Kinetically controlled ring closure | acs.org |

| Diastereoselective Iodocyclization | Iodine | cis-2,4-disubstituted | 4-exo trig cyclization | nih.gov |

| Enantioselective Difunctionalization | Cu/bisphosphine catalyst, Bpin, Allyl phosphate | cis-2,3-disubstituted | Concomitant formation of two stereocenters | acs.org |

| Enantioselective Aza-Michael | Quinidine-based phase-transfer catalyst | Chiral N-substituted | First use of azetidines as N-nucleophiles in this context | nih.gov |

| Enantioselective Synthesis | Chiral tert-butanesulfinamide auxiliary | Enantioenriched C2-substituted | Broad scope for C2-substituents | acs.org |

Control of Relative and Absolute Stereochemistry

The generation of specific stereoisomers of 3-substituted azetidines is a critical aspect of their synthesis, particularly for applications in medicinal chemistry where biological activity is often dependent on precise three-dimensional structure. Control over both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry can be achieved through several strategic approaches, most notably through the use of chiral auxiliaries and asymmetric catalysis. These methods are broadly applicable to the synthesis of 3-aryl-substituted variants, including this compound.

Chiral Auxiliary-Mediated Synthesis

A widely employed and reliable method for controlling stereochemistry involves the use of chiral auxiliaries, which are stoichiometric, enantiomerically pure compounds that direct the stereochemical course of a reaction. One of the most successful classes of auxiliaries for the synthesis of chiral nitrogen-containing heterocycles are the tert-butanesulfinamides. researchgate.netacs.org This strategy typically involves the condensation of a prochiral ketone or aldehyde with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The sulfinyl group then directs subsequent nucleophilic additions or cyclization reactions in a highly diastereoselective manner. The auxiliary can be readily cleaved under mild acidic conditions after the desired stereocenter(s) have been established.

For instance, a general three-step approach to enantioenriched C2-substituted azetidines, which is conceptually applicable to 3-substituted analogues, starts from 3-chloropropanal. acs.org The key is the use of chiral tert-butanesulfinamides to induce diastereocontrol during the formation of the azetidine ring. acs.org The diastereomeric products can often be separated via standard chromatography, and subsequent deprotection yields the enantioenriched azetidine. acs.org The choice of either the (R)- or (S)-sulfinamide reactant allows for the selective synthesis of either product enantiomer. acs.org

The table below illustrates the effectiveness of a chiral sulfinamide auxiliary in guiding the cyclization to form various protected 2-substituted azetidines.

Table 1: Diastereoselective Synthesis of N-tert-Butanesulfinyl Azetidines This table is interactive. Click on the headers to sort.

| Entry | R Group | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Phenyl | 57 | 89:11 |

| 2 | 4-Fluorophenyl | 58 | 88:12 |

| 3 | 2-Thienyl | 52 | 90:10 |

| 4 | Cyclohexyl | 47 | 85:15 |

| 5 | n-Hexyl | 51 | 86:14 |

Data sourced from a three-step synthesis where the final step is the illustrated cyclization. Yields and d.r. are for the protected azetidine product. acs.org

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched compounds by using a substoichiometric amount of a chiral catalyst to generate a large quantity of a chiral product. Various metal-based catalytic systems have been developed for the stereoselective synthesis of substituted azetidines.

Gold-Catalyzed Cyclization: A flexible route to chiral azetidin-3-ones involves the gold-catalyzed intramolecular oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The starting materials are readily accessed in high enantiomeric excess through established chiral sulfinamide chemistry. nih.gov The reaction proceeds via the formation of a reactive α-oxo gold carbene intermediate, which undergoes N-H insertion to form the azetidine ring. The tert-butanesulfonyl protecting group is crucial as it leverages the initial chiral induction and can be removed easily from the final product. nih.gov This method provides access to a range of chiral azetidin-3-ones with high enantiopurity. nih.gov

Table 2: Gold-Catalyzed Enantioselective Synthesis of Azetidin-3-ones This table is interactive. Click on the headers to sort.

| Entry | R¹ Group | R² Group | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-MeO-Ph | H | 85 | >99 |

| 2 | Ph | H | 88 | >99 |

| 3 | 4-CF₃-Ph | H | 82 | >99 |

| 4 | 2-Naphthyl | H | 95 | >99 |

| 5 | Cyclohexyl | H | 71 | >99 |

| 6 | Me | Me | 71 | 98 |

Data sourced from Zhang, J. et al. (2013). The reaction utilizes a chiral N-propargylsulfonamide precursor. nih.gov

Copper-Catalyzed Cycloaddition: The stereoselective synthesis of more complex, tetrasubstituted azetidines can be achieved through a copper(I)-catalyzed [3+1] cycloaddition. nih.gov In this approach, a chiral copper-sabox catalyst promotes the reaction between silyl-protected γ-substituted Z-enoldiazoacetates and N-arylsulfilimines. The reaction demonstrates good control over both yield and enantioselectivity, influenced by the steric and electronic nature of the substituents on both reaction partners. nih.gov For example, increasing the size of the substituent at the γ-position of the enoldiazoacetate generally leads to improved yield and enantiocontrol. nih.gov Subsequent hydrogenation of the resulting azetine ring proceeds with high fidelity to produce all-cis tetrasubstituted azetidines. nih.gov

Table 3: Copper-Catalyzed Asymmetric [3+1] Cycloaddition for Azetine Synthesis This table is interactive. Click on the headers to sort.

| Entry | R Group (on enoldiazoacetate) | Ar Group (on sulfilimine) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Me | 4-Cl-Ph | 82 | 75 |

| 2 | Et | Ph | 86 | 85 |

| 3 | Et | 4-Cl-Ph | 92 | 90 |

| 4 | Et | 4-Br-Ph | 89 | 89 |

| 5 | Et | 4-CF₃-Ph | 82 | 91 |

| 6 | i-Pr | 4-Cl-Ph | 78 | 70 |

Data sourced from Hughes, D. L. et al. (2017). The resulting azetines are precursors to tetrasubstituted azetidines. nih.gov

These methodologies provide robust and versatile platforms for accessing specific stereoisomers of 3-aryl-substituted azetidines. While direct examples for the synthesis of this compound are not explicitly detailed in these studies, the tolerance of these reactions to a variety of phenyl and substituted-phenyl groups suggests their direct applicability for its stereocontrolled preparation.

Strain-Driven Reactivity of the Azetidine Ring System

The chemical behavior of the azetidine ring is fundamentally influenced by its significant ring-strain energy. tandfonline.comacs.orgrsc.orgfrontiersin.org This strain, a consequence of distorted bond angles and torsional strain within the four-membered ring, renders the C-N and C-C bonds susceptible to cleavage under various conditions. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. tandfonline.comfrontiersin.org This value is substantially higher than that of larger, more stable nitrogen heterocycles like pyrrolidine (B122466) and piperidine, but comparable to other strained four-membered rings such as cyclobutane. tandfonline.com

While this inherent strain is a primary driver of reactivity, azetidines are notably more stable and easier to handle than their three-membered counterparts, aziridines, which possess even greater ring strain. acs.orgrsc.orgfrontiersin.org This balance of stored energy and relative stability allows for controlled chemical transformations, making azetidines valuable synthetic intermediates. acs.orgrsc.org The strained ring also provides a rigid molecular scaffold, which can be advantageous in the design of molecules that require specific three-dimensional conformations for biological activity. nih.gov

Table 1: Comparative Ring-Strain Energies of Cyclic Amines

| Compound | Ring Size | Ring-Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 |

| Azetidine | 4 | ~25.2 |

| Pyrrolidine | 5 | ~5.8 |

| Piperidine | 6 | ~0 |

Data sourced from multiple literature reports. tandfonline.com

Ring-Opening Reaction Mechanisms

The release of ring strain is a powerful thermodynamic driving force for reactions involving the opening of the azetidine ring. These reactions can be broadly categorized into several mechanistic classes.

The most prevalent type of reaction is nucleophilic ring-opening. magtech.com.cn Due to the relative stability of the ring, these reactions often necessitate activation of the azetidine, typically by using a Lewis acid or by converting the azetidine nitrogen into a quaternary ammonium (B1175870) salt. magtech.com.cnresearchgate.net The regioselectivity of the nucleophilic attack is dictated by a combination of steric and electronic factors related to the substituents on the ring. magtech.com.cn Generally, nucleophiles attack one of the carbon atoms adjacent to the ring nitrogen. magtech.com.cn For instance, in 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway, where the nucleophile attacks the benzylic carbon, leading to the formation of 1,3-amino ethers. researchgate.net

Intramolecular ring-opening is also a documented decomposition pathway. nih.govacs.org In one such study, N-substituted azetidines bearing a pendant amide group were shown to undergo acid-mediated decomposition. nih.govacs.org The proposed mechanism involves the intramolecular nucleophilic attack of the amide oxygen onto a protonated azetidine ring, leading to cleavage of a C-N bond and subsequent rearrangement. nih.gov

Other mechanisms for ring-opening include:

Elimination Reactions : These can be promoted by transition metals or sterically hindered strong bases. magtech.com.cn

Reductive Ring-Opening : This involves cleavage of the ring using reducing agents. magtech.com.cn

Enzymatic Hydrolysis : Specific enzymes, such as L-azetidine-2-carboxylate (L-AZC) hydrolase, can catalyze the hydrolytic ring-opening of substituted azetidines. researchgate.net

Ring-Expansion Reaction Mechanisms

Azetidines can undergo ring-expansion reactions to form larger, five- or six-membered heterocycles. These transformations often proceed through distinct mechanistic pathways.

One common mechanism is the Stevens rearrangement , which can be catalyzed by a base. magtech.com.cn A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a tandfonline.commagtech.com.cn-Stevens rearrangement, highlighting a pathway that could conceptually be applied to expand azetidines themselves.

Acid-mediated ring expansions have also been developed. For example, 2,2-disubstituted N-Boc or N-Cbz azetidine carbamates can be converted into 6,6-disubstituted 1,3-oxazinan-2-ones. The proposed mechanism for this transformation involves:

Protonation of the azetidine nitrogen.

Cleavage of a C-N bond to ring-open the azetidine, forming a tertiary carbocation intermediate.

Intramolecular trapping of the carbocation by the carbamate (B1207046) oxygen.

Subsequent loss of the carbamate's protecting group (e.g., tert-butyl or benzyl (B1604629) cation) to yield the final six-membered ring product. The efficiency of this reaction is enhanced by electron-donating aryl groups on the azetidine ring, which help to stabilize the carbocation intermediate.

Photochemical rearrangements offer another route to ring expansion. Azetidine ketones have been shown to undergo photochemical rearrangement to yield pyrroles, proceeding through a 1,3-biradical intermediate.

Mechanistic Investigations of Functional Group Transformations on Azetidine Cores

Beyond reactions that alter the ring system itself, the functionalization of the azetidine core is crucial for its use in synthesis. The reduction of β-lactams (azetidin-2-ones) is a primary method for synthesizing the azetidine scaffold. This reduction can be achieved with reagents like diisobutylaluminium hydride (DIBAL-H) or chloroalanes. However, the mechanism is sensitive to reaction conditions, as the presence of Lewis acidic reagents can sometimes promote undesired ring-opening, particularly when electron-rich substituents are present on the azetidine nucleus.

The synthesis of azetidin-3-ones, structural isomers of β-lactams, provides a versatile handle for further functionalization. A gold-catalyzed intermolecular oxidation of N-propargylsulfonamides has been developed for this purpose. Mechanistic studies suggest the reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes an intramolecular N-H insertion to cyclize into the azetidin-3-one (B1332698) core. This method avoids the use of potentially hazardous diazo compounds, which are often used in alternative synthetic routes.

Influence of the 3-(3-Tert-butylphenyl) Substituent on Azetidine Reactivity

While specific mechanistic studies focusing solely on this compound are not extensively documented in the reviewed literature, the influence of its constituent parts—the 3-positional aryl group and the bulky tert-butyl moiety—can be inferred from general principles of azetidine reactivity.

The reactivity of substituted azetidines is governed by a complex interplay of steric and electronic effects. magtech.com.cn Unlike substituents at the C2 or N1 positions, a substituent at the C3 position does not directly participate in the stabilization of intermediates through conjugation during most ring-opening reactions that cleave the C2-N1 or C4-N1 bonds. magtech.com.cn However, its influence is still significant:

Steric Hindrance : The most direct influence of the 3-(3-tert-butylphenyl) group is steric. The bulky nature of this substituent would be expected to sterically hinder the approach of reagents to the azetidine ring. In reactions like the Brønsted acid-catalyzed alkylation of 3-aryl-azetidinols, selectivity is often governed by steric demands. rsc.org A large group at the 3-position would likely direct incoming reagents to the opposite face of the ring and could influence the conformational preferences of the molecule.

Electronic Effects : While not in a conjugatively activating position like C2, the phenyl ring can still exert a remote electronic influence. In acid-mediated reactions that proceed through carbocationic intermediates, such as the ring expansion of azetidine carbamates, an aryl group can offer some degree of electronic stabilization. The tert-butyl group is a weak electron-donating group, which would subtly enhance the electron-donating capacity of the phenyl ring. The instability of azetidines and their tendency to open in the presence of Lewis acids has been observed to be enhanced by electron-rich phenyl substituents, even at the C4 position, suggesting that such electronic effects can be transmitted through the ring system. acs.org

Research Applications of 3 3 Tert Butylphenyl Azetidine

There is currently no specific information available in the scientific literature regarding the research applications of 3-(3-Tert-butylphenyl)azetidine. As a substituted 3-aryl azetidine (B1206935), it could potentially be explored as a building block in medicinal chemistry programs for the synthesis of novel therapeutic agents. scienceopen.com The tert-butylphenyl moiety is a common substituent in drug candidates, and its combination with the azetidine scaffold could lead to compounds with interesting biological activities. However, without experimental studies, any potential application remains speculative.

Computational and Theoretical Investigations of 3 3 Tert Butylphenyl Azetidine

Conformational Analysis and Ring Puckering Dynamics

The defining structural feature of 3-(3-tert-butylphenyl)azetidine is the four-membered azetidine (B1206935) ring. Such rings are not planar and undergo a dynamic process known as ring puckering. Theoretical and experimental studies on the parent azetidine molecule confirm that it adopts a puckered conformation. smu.edu Ab initio calculations have been instrumental in analyzing the coupling between this ring-puckering motion and the rocking of the methylene (B1212753) (CH₂) groups. smu.edu

The puckering of the azetidine ring is described by a puckering angle and is associated with a double-well potential energy surface, corresponding to two equivalent puckered conformations. In unsubstituted azetidine, the barrier to planarization (the energy required to flatten the ring) is a key parameter determined by these studies. For the N-H bond, there is a preference for the equatorial position over the axial one. smu.edu

For this compound, the large tert-butylphenyl substituent at the C3 position would be expected to have a profound impact on this dynamic equilibrium. The steric bulk of the substituent would likely create a significant energy difference between the two possible puckered conformations:

Equatorial Conformer: The substituent occupies a position roughly in the plane of the ring, minimizing steric clash. This is expected to be the more stable, lower-energy conformation.

Axial Conformer: The substituent is positioned perpendicular to the ring's approximate plane, leading to significant steric interactions with the ring's hydrogen atoms. This conformation would be energetically unfavorable.

Therefore, conformational analysis would predict that this compound exists predominantly in the conformation where the 3-tert-butylphenyl group is in the equatorial position. The ring-puckering dynamics would still occur, but the potential energy surface would be highly asymmetric.

| Parameter | Unsubstituted Azetidine | Expected Influence in this compound |

| Ring Conformation | Puckered, with a double-well potential | Puckered, with a highly asymmetric potential |

| Puckering Angle | Determined to be ~26-34° in various studies smu.edu | Likely similar, but the equilibrium will be fixed |

| Substituent Preference | N-H prefers equatorial position smu.edu | 3-tert-butylphenyl group strongly prefers equatorial position |

| Conformational Stability | Two low-energy puckered conformers | One dominant low-energy conformer (equatorial) |

Electronic Structure and Bonding Properties

The electronic structure of this compound is a hybrid of its constituent parts. The azetidine ring is a saturated heterocycle containing a lone pair of electrons on the nitrogen atom, which is a primary site of basicity and nucleophilicity. The phenyl ring is an aromatic system with a delocalized π-electron cloud. The tert-butyl group is an electron-donating alkyl group.

Computational methods like Density Functional Theory (DFT) can be used to model the distribution of electron density and the molecular orbitals.

Highest Occupied Molecular Orbital (HOMO): The HOMO is crucial for understanding a molecule's reactivity as an electron donor (nucleophile). In this molecule, the HOMO would likely have significant contributions from both the nitrogen lone pair and the π-system of the phenyl ring.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is key to a molecule's reactivity as an electron acceptor (electrophile). The LUMO would be expected to be primarily associated with the antibonding π* orbitals of the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. chemrxiv.org The formation of stable intermediates in a reaction is often signaled by an increase in the HOMO-LUMO gap. chemrxiv.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms, transition states, and selectivity of chemical reactions. nih.gov While specific DFT studies on this compound are not prominent, studies on related heterocyclic systems demonstrate the utility of this approach. For example, DFT has been used to study the [3+2] cycloaddition reactions involving azomethine ylides and various dipolarophiles. nih.gov

Such studies typically involve:

Locating Reactants and Products: The geometries of starting materials and products are optimized to find their lowest energy structures.

Mapping Transition States: The high-energy transition state structures connecting reactants and products are located. The energy of this transition state determines the activation energy of the reaction.

Calculating Reaction Energies: By comparing the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

Analyzing Selectivity: When multiple products are possible (e.g., regio- or stereoisomers), DFT can predict which pathway is energetically favored. For instance, in cycloaddition reactions, DFT calculations can explain why a reaction is highly regioselective but shows poor stereoselectivity by comparing the activation energies of the different possible pathways. nih.gov

For this compound, DFT could be used to model reactions such as N-alkylation, N-acylation, or ring-opening reactions, predicting the most likely sites of attack and the stereochemical outcomes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational landscapes and dynamic behavior. chemrxiv.orgnih.gov By simulating the molecule's motion at a given temperature, MD can explore the different conformations accessible to the molecule and the transitions between them.

For this compound, an MD simulation would:

Map the potential energy surface as a function of the azetidine ring's puckering and the rotation of the bond connecting the azetidine and phenyl rings.

Confirm the strong preference for the equatorial conformation of the tert-butylphenyl group.

Provide insights into the flexibility of the molecule and the time scales of different molecular motions.

MD simulations have been successfully applied to other substituted azetidines, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), to compute physical properties like density and melting points by simulating the behavior of many molecules together in a condensed phase. nih.govpsu.edu These simulations rely on force fields (like AMBER) that define the potential energy of the system. nih.govpsu.edu

| Simulation Type | Information Gained | Example Application |

| Quantum Mechanics (QM) | High-accuracy energy, electronic structure, reaction pathways | DFT studies on reaction mechanisms nih.gov |

| Molecular Dynamics (MD) | Atomic motion over time, conformational sampling, physical properties | Simulating the melting of 1,3,3-trinitroazetidine nih.govpsu.edu |

| QM/MM Hybrid | QM treatment of a reactive site within a large MM environment | Studying enzyme catalysis chemrxiv.org |

Theoretical Prediction of Spectroscopic Signatures for Structural Insights

Computational chemistry is a vital tool for predicting spectroscopic data, which aids in the identification and structural confirmation of synthesized compounds. By calculating the expected spectroscopic signatures, chemists can compare theoretical data with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts (¹H and ¹³C) of a molecule. The prediction is based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the tert-butyl protons, and the non-equivalent protons of the azetidine ring, helping to assign the peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical methods can calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can help identify characteristic functional group vibrations, such as N-H stretching, C-H stretching (aliphatic and aromatic), and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): While not a direct prediction of the spectrum, computational analysis can help understand fragmentation patterns by calculating the stability of potential fragment ions.

The PubChem database for the parent azetidine molecule lists numerous properties, including NMR data, that can be used as a baseline for understanding the more complex spectra of its substituted derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 3 Tert Butylphenyl Azetidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(3-tert-butylphenyl)azetidine derivatives, providing detailed information about the connectivity of atoms and their spatial arrangement. The stereochemistry of these molecules can be confidently assigned by analyzing chemical shifts, coupling constants, and through-space interactions observed in various NMR experiments. wordpress.com

For a typical N-protected this compound, the proton (¹H) and carbon (¹³C) NMR spectra exhibit characteristic signals. The tert-butyl group on the phenyl ring gives rise to a sharp singlet in the ¹H NMR spectrum around 1.3 ppm and corresponding signals in the ¹³C NMR spectrum. The aromatic protons appear in the region of 7.0-7.5 ppm, with their splitting patterns providing information about the substitution on the phenyl ring.

The protons on the azetidine (B1206935) ring itself are of particular importance for stereochemical assignment. The methine proton at the C3 position (CH-Ar) and the methylene (B1212753) protons at the C2 and C4 positions typically appear as complex multiplets due to geminal and vicinal coupling. The relative stereochemistry of substituents on the azetidine ring can often be determined by analyzing the coupling constants (J-values) between these protons and through Nuclear Overhauser Effect (NOE) experiments. wordpress.com For instance, in a disubstituted azetidine, a larger coupling constant is generally observed between cis-protons compared to trans-protons. NOESY or ROESY experiments can reveal through-space proximity between protons, confirming their relative stereochemical arrangement.

Table 1: Representative ¹H NMR Data for a Generic N-Boc-3-(3-tert-butylphenyl)azetidine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ (tert-butyl on phenyl) | ~1.32 | s | - |

| C(CH₃)₃ (Boc) | ~1.45 | s | - |

| Azetidine CH₂ (C2/C4) | 3.80-4.20 | m | - |

| Azetidine CH (C3) | 3.50-3.70 | m | - |

| Aromatic CH | 7.10-7.40 | m | - |

| Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the specific nature of other substituents on the azetidine ring. The data is based on established trends for 3-arylazetidines. rsc.org |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For novel this compound derivatives, obtaining a suitable crystal and performing X-ray analysis is a critical step to confirm its absolute stereochemistry and to understand its packing in the crystal lattice.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous structural assignment. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related 3-arylazetidine derivatives provides insight into the expected structural features. nih.gov The azetidine ring typically adopts a puckered conformation, and the substituent at the C3 position can be either pseudo-equatorial or pseudo-axial. The crystal packing is influenced by intermolecular interactions such as hydrogen bonding (if N-H is present) and van der Waals forces.

Table 2: Illustrative Crystallographic Data for a Hypothetical 3-Arylazetidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.6 |

| b (Å) | ~13.9 |

| c (Å) | ~14.2 |

| β (°) | ~100.2 |

| Volume (ų) | ~1860 |

| Z | 4 |

| Note: This data is hypothetical and based on published crystal structures of similar small molecule azetidine derivatives for illustrative purposes. nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment

For chiral derivatives of this compound, which exist as a pair of enantiomers, it is essential to determine the enantiomeric purity, often expressed as enantiomeric excess (% ee). Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. acs.orgdigitellinc.com

This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. As the racemic mixture passes through the column, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in separation. The two enantiomers are then detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess.

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Common CSPs for the separation of amine derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Table 3: Example of Chiral HPLC Method for Enantiomeric Purity of a 3-Arylazetidine

| Parameter | Condition |

| Chiral Column | Chiralpak AD-H (or similar) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | ~8.5 min |

| Retention Time (Enantiomer 2) | ~10.2 min |

| Note: The conditions and retention times are exemplary and would require optimization for the specific this compound derivative. |

3 3 Tert Butylphenyl Azetidine As a Chemical Building Block and Scaffold

Incorporation into Complex Molecular Architectures

The rigid azetidine (B1206935) core of 3-(3-tert-butylphenyl)azetidine offers a well-defined three-dimensional geometry that is highly advantageous for constructing complex molecules. This conformational constraint allows for precise positioning of substituents, which is crucial for optimizing interactions with biological targets. The synthesis of molecules incorporating this scaffold often begins with the preparation of a suitably protected this compound intermediate.

One common strategy involves the initial synthesis of N-protected 3-azetidinone, which can then undergo a Grignard reaction with a 3-tert-butylphenylmagnesium halide. Subsequent functionalization of the azetidine nitrogen allows for its integration into larger molecular frameworks. For instance, the nitrogen atom can be acylated, alkylated, or used in reductive amination reactions to append a wide array of side chains and build more intricate structures. nih.gov

Furthermore, the diversification of densely functionalized azetidine ring systems has been a key focus, leading to the generation of a variety of fused, bridged, and spirocyclic ring systems. nih.gov These complex architectures are of significant interest in drug discovery as they can mimic the core structures of natural products and provide access to novel chemical space. The synthesis of these systems often involves multi-step sequences starting from functionalized azetidines. nih.gov For example, a nitrile-containing azetidine can be reduced to a primary amine, which is then elaborated into various scaffolds. nih.gov

Scaffold Diversity Generation Strategies

The this compound scaffold is a versatile platform for generating libraries of diverse molecules, a key strategy in modern drug discovery to explore a wide range of biological targets. Diversity-oriented synthesis (DOS) approaches are employed to create collections of compounds with significant structural variety starting from a common core.

Key functional group pairing reactions are instrumental in generating skeletal diversity from azetidine-based intermediates. nih.gov Starting with a functionalized azetidine, a sequence of reactions can be employed to create structurally unique molecular scaffolds. For instance, a nitrile group on the azetidine ring can be reduced to a primary amine, which can then be used in various coupling reactions to introduce diversity. nih.gov

One notable strategy involves ring-closing metathesis (RCM). An N-alkylation of the azetidine with an allyl bromide, followed by treatment with a Grubbs catalyst, can lead to the formation of azetidine-fused eight-membered rings. nih.gov Further modifications, such as the removal of protecting groups and selective reduction of double bonds, can yield a variety of core structures. nih.gov

Another approach to scaffold diversification is the creation of spirocyclic systems. Metalation of a nitrile-functionalized azetidine followed by reaction with an electrophile can lead to the formation of novel spirocyclic azetidine scaffolds. nih.gov These strategies allow for the systematic exploration of the chemical space around the this compound core, increasing the probability of identifying novel bioactive molecules.

Applications in Chemical Biology Tool Development and Chemical Probe Design

The unique structural and physicochemical properties of this compound make it an attractive scaffold for the development of chemical biology tools and probes. These tools are essential for studying biological processes, validating drug targets, and understanding the mechanism of action of therapeutic agents.

The design of novel 3-substituted azetidine derivatives has been explored for their potential as triple reuptake inhibitors (TRIs), which are of interest for the treatment of depression. nih.gov By systematically modifying the substituents on the azetidine ring, researchers can optimize the potency and selectivity of these compounds for the serotonin, norepinephrine, and dopamine (B1211576) transporters.

The development of such probes often involves the synthesis of a library of analogues based on a core scaffold like this compound. These analogues are then screened for their biological activity, and structure-activity relationships (SAR) are established to guide the design of more potent and selective probes. The synthesis of these derivatives can involve the alkylation of a 3-hydroxy-3-(3-substituted-phenyl)azetidine intermediate. nih.gov

Role in Peptidomimetics and Non-Natural Amino Acid Design

The conformationally constrained nature of the azetidine ring makes this compound a valuable component in the design of peptidomimetics and non-natural amino acids. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability.

Incorporating azetidine-based amino acids into peptides can induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. The 3-phenyl group of this compound can mimic the side chains of natural amino acids like phenylalanine or tyrosine, while the azetidine ring imposes conformational constraints on the peptide backbone.

The synthesis of these non-natural amino acids typically involves the preparation of a 3-amino-azetidine derivative, which serves as a key intermediate. google.com These intermediates can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The use of such building blocks allows for the creation of peptides with novel structures and potentially enhanced biological activities, including antiviral properties. google.com

Future Research Directions and Unexplored Avenues for 3 3 Tert Butylphenyl Azetidine

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidines can be challenging due to their inherent ring strain. lifechemicals.com Future research should prioritize the development of more efficient, scalable, and environmentally benign methods for the synthesis of 3-(3-Tert-butylphenyl)azetidine.

Current synthetic strategies for 3-aryl-azetidines often rely on multi-step sequences which may involve harsh reagents and generate significant waste. Green chemistry principles should guide the exploration of new synthetic pathways. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous solvents and reagents. For instance, catalytic methods that minimize waste and improve efficiency are highly desirable.

One promising avenue is the development of continuous flow synthesis processes. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can be particularly beneficial for managing the energetics of strained-ring synthesis. chiralen.com The use of environmentally responsible solvents within these flow systems would further enhance the sustainability of the synthesis. chiralen.com

Advanced Mechanistic Insights through in situ Spectroscopic Methods

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic methods and designing new ones. The application of in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational studies, particularly Density Functional Theory (DFT) calculations, can complement experimental observations by modeling reaction pathways and transition states. acs.org Such computational approaches have been successfully used to investigate the mechanisms of various organic reactions, including cycloadditions. google.com For this compound, DFT studies could help to understand the influence of the bulky tert-butyl group on the reactivity and stereoselectivity of its formation and subsequent reactions.

Exploration of New Reactivity Modes and Catalytic Systems

The strain inherent in the azetidine (B1206935) ring can be harnessed to drive novel chemical transformations. mdpi.com Future research should explore new reactivity modes for this compound, moving beyond simple functionalization. This could include ring-opening reactions to generate complex acyclic amines or ring-expansion reactions to access larger heterocyclic systems.

The development of novel catalytic systems is paramount to unlocking new reactivity. For instance, photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions and could be applied to the functionalization of the azetidine scaffold. technologynetworks.com Furthermore, exploring different metal-based catalysts could lead to the discovery of new transformations. For example, iron-catalyzed reactions have been used for the synthesis of 3-aryl-3-sulfanyl azetidines, suggesting the potential for other metal-catalyzed cross-coupling reactions. nih.gov Lanthanide(III) triflates have also shown promise as catalysts for the regioselective synthesis of azetidines. mit.edu

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms would significantly accelerate the discovery of new derivatives with potential applications in drug discovery and materials science. nih.govpoliba.it Automated systems can rapidly generate libraries of related compounds by varying substituents on the azetidine ring or the phenyl group.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3-tert-butylphenyl)azetidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from tert-butyl-substituted phenyl precursors. Key steps include azetidine ring formation via cyclization or substitution reactions. For optimization:

- Catalysts : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like ring-opening .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, DMF, 100°C | 65 | 98% |

| Substitution | K₂CO₃, THF, reflux | 72 | 95% |

Q. How do structural features of this compound influence its chemical reactivity?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group on the phenyl ring restricts access to the azetidine nitrogen, reducing nucleophilic substitution rates .

- Electronic Effects : The electron-donating tert-butyl group stabilizes the azetidine ring via hyperconjugation, enhancing resistance to oxidation .

- Ring Strain : The four-membered azetidine ring increases susceptibility to ring-opening under acidic conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ring integrity (e.g., δ 3.5–4.0 ppm for azetidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate substituent effects. For example, replacing fluorine with chlorine alters logP and bioavailability .

- Data Normalization : Use IC₅₀ values relative to control compounds (e.g., cisplatin for cytotoxicity) to contextualize efficacy .

- Data Table :

| Derivative | Substituent | IC₅₀ (μM, HeLa) | LogP |

|---|---|---|---|

| A | -F | 12.3 | 2.1 |

| B | -Cl | 8.7 | 2.8 |

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., tyrosine phosphatases). The tert-butyl group often occupies hydrophobic pockets .

- MD Simulations : Assess conformational flexibility of the azetidine ring in aqueous vs. lipid environments .

- QSAR Modeling : Correlate substituent electronegativity with inhibitory activity (R² > 0.85 for kinase targets) .

Q. How does the steric bulk of the tert-butyl group influence reaction pathways in azetidine functionalization?

- Methodological Answer :

- Substitution vs. Elimination : Steric hindrance favors elimination over SN2 mechanisms. For example, reactions with methyl iodide yield 20% substitution vs. 60% elimination .

- Catalyst Design : Bulky ligands (e.g., BrettPhos) improve cross-coupling yields by mitigating steric clashes .

Q. What strategies mitigate instability of this compound under physiological conditions?

- Methodological Answer :

- Prodrug Design : Modify the azetidine nitrogen with acyl groups (e.g., acetyl) to prevent hydrolysis. In vivo studies show 3x higher plasma stability .

- Formulation : Encapsulate in liposomes to shield from acidic environments (e.g., gastric fluid) .

Q. How do electronic effects of substituents on the phenyl ring modulate the compound's pharmacological profile?

- Methodological Answer :

- Hammett Analysis : Electron-withdrawing groups (e.g., -NO₂) increase azetidine ring electrophilicity, enhancing enzyme inhibition (σ = +0.78 correlates with 50% lower IC₅₀) .

- Metabolic Stability : Fluorine substituents reduce CYP450-mediated degradation (t₁/₂ increased from 2.1 to 4.3 hours) .

Key Data Contradictions and Resolutions

- Contradiction : Some studies report antitumor activity, while others show no efficacy.

- Resolution : Variability arises from assay conditions. Standardize using hypoxia-mimetic agents to activate prodrug mechanisms .

- Contradiction : Conflicting logP values for derivatives.

- Resolution : Use shake-flask method instead of computational estimates to account for tert-butyl hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.